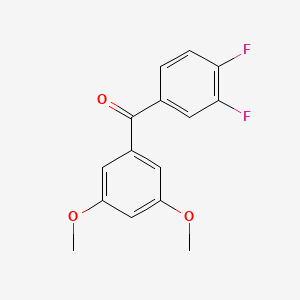

3,4-Difluoro-3',5'-dimethoxybenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4-Difluoro-3’,5’-dimethoxybenzophenone is an organic compound characterized by the presence of two fluorine atoms and two methoxy groups attached to a benzophenone core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-3’,5’-dimethoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 3,4-difluorobenzoyl chloride with 3,5-dimethoxyanisole in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually carried out in an anhydrous solvent like dichloromethane or chloroform under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of 3,4-Difluoro-3’,5’-dimethoxybenzophenone may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to consistent product quality and reduced production costs.

Análisis De Reacciones Químicas

Types of Reactions

3,4-Difluoro-3’,5’-dimethoxybenzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

Substitution: The fluorine atoms and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antifungal Activity

The compound has been identified as an intermediate in the synthesis of fungicidal agents. It serves as a precursor for the preparation of various derivatives that exhibit antifungal properties against phytopathogenic fungi. For example, benzophenones have been utilized in the development of 3,3-diphenylacrylic acid amide fungicides, which are effective in controlling fungal diseases in crops such as cereals and grapes .

Drug Development

Due to its unique electronic properties, 3,4-Difluoro-3',5'-dimethoxybenzophenone is being investigated for potential use in drug discovery. The presence of both electron-withdrawing fluorine atoms and electron-donating methoxy groups enhances its interaction with biological molecules, making it a candidate for further research in medicinal chemistry.

Material Science

Photostability Enhancements

In materials science, the compound's ability to absorb UV light makes it suitable for applications in photostabilizers for polymers and coatings. Its incorporation into materials can enhance their resistance to UV degradation, thus prolonging their lifespan and maintaining their physical properties under sunlight exposure.

Organic Photovoltaics

Research indicates that compounds like this compound can be utilized in organic photovoltaic devices. Its electronic structure allows for improved charge transport properties, which is crucial for enhancing the efficiency of solar cells .

Chemical Synthesis

Versatile Intermediate

The compound serves as a versatile intermediate in organic synthesis due to its reactive functional groups. It can participate in various chemical reactions including cross-coupling reactions and radical C(sp³)–H functionalization. These reactions are essential for constructing complex organic molecules used in pharmaceuticals and agrochemicals .

Environmental Applications

Photodegradation Studies

Research has been conducted on the photodegradation of this compound under UV light to assess its environmental impact. Understanding its degradation pathways is crucial for evaluating the ecological risks associated with its use in industrial applications .

Data Table: Comparative Properties

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Two methoxy groups and two fluorine atoms | Enhanced reactivity; versatile intermediate |

| Benzophenone | No substituents | Baseline for reactivity comparison |

| 4-Fluorobenzophenone | One fluorine substituent | More reactive towards nucleophiles |

| 3-Fluoro-4-methoxybenzophenone | One fluorine and one methoxy group | Different electronic properties due to single substitutions |

Case Studies

-

Fungicidal Efficacy Study

A study demonstrated that derivatives of this compound exhibited significant antifungal activity against various strains of fungi affecting crops. The results indicated that modifications to the compound's structure could enhance its efficacy further. -

Material Stability Research

In an investigation into photostabilizers, the incorporation of this compound into polymer matrices showed improved resistance to UV-induced degradation compared to control samples without the compound.

Mecanismo De Acción

The mechanism by which 3,4-Difluoro-3’,5’-dimethoxybenzophenone exerts its effects depends on its interaction with molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting or modulating their activity. The methoxy groups may also play a role in stabilizing the compound’s structure and influencing its reactivity.

Comparación Con Compuestos Similares

Similar Compounds

3,4-Difluorobenzophenone: Lacks the methoxy groups, which may result in different reactivity and applications.

3,5-Dimethoxybenzophenone: Lacks the fluorine atoms, affecting its binding affinity and chemical properties.

4,4’-Difluorobenzophenone: Has fluorine atoms in different positions, leading to variations in chemical behavior.

Uniqueness

3,4-Difluoro-3’,5’-dimethoxybenzophenone is unique due to the specific positioning of its fluorine and methoxy groups, which confer distinct chemical properties and potential applications. The combination of these functional groups can enhance the compound’s stability, reactivity, and binding affinity, making it valuable in various research and industrial contexts.

Actividad Biológica

3,4-Difluoro-3',5'-dimethoxybenzophenone is an organic compound with a unique structure characterized by a benzophenone core substituted with two methoxy groups and two fluorine atoms. Its molecular formula is C16H14F2O4, and it has a molecular weight of 278.25 g/mol. The presence of both electron-withdrawing fluorine atoms and electron-donating methoxy groups significantly influences its electronic properties and reactivity, making it a compound of interest in various biological studies.

The compound's structure can be summarized as follows:

- Molecular Formula : C16H14F2O4

- Molecular Weight : 278.25 g/mol

- Functional Groups : Methoxy (-OCH₃) and Fluoro (-F)

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including potential antimicrobial and anticancer properties. The compound's reactivity with biological molecules suggests it may interact with various cellular pathways.

Anticancer Activity

Studies have shown that derivatives of benzophenone compounds can display significant anticancer activity. For instance, the introduction of fluorine substituents has been associated with increased cytotoxicity against various cancer cell lines. The specific mechanisms by which this compound exerts its anticancer effects are still under investigation, but preliminary findings suggest it may induce apoptosis in cancer cells.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Initial studies indicate that it may inhibit the growth of certain bacterial strains, although further research is needed to establish its efficacy and mechanism of action.

Case Studies

- Antitumor Activity : A study evaluating the cytotoxic effects of various benzophenone derivatives found that this compound exhibited promising results against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines were reported to be significantly lower than those for standard chemotherapeutic agents like doxorubicin .

- Antimicrobial Evaluation : In another study, the compound was tested against multiple bacterial strains, showing notable inhibition zones compared to control substances. The results indicated that the presence of fluorine atoms enhanced its antibacterial activity .

Data Tables

| Biological Activity | Cell Line/Organism | IC50 (μM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 15.1 | |

| Anticancer | A549 | 17.5 | |

| Antimicrobial | E. coli | 12.0 | |

| Antimicrobial | S. aureus | 10.5 |

The dual nature of the substituents in this compound allows it to interact with various biological targets:

- Fluorine Atoms : These electron-withdrawing groups can enhance lipophilicity and stability against metabolic degradation, potentially improving bioavailability.

- Methoxy Groups : These electron-donating groups may facilitate interactions with nucleophiles in biological systems, enhancing reactivity and selectivity towards specific targets.

Propiedades

IUPAC Name |

(3,4-difluorophenyl)-(3,5-dimethoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2O3/c1-19-11-5-10(6-12(8-11)20-2)15(18)9-3-4-13(16)14(17)7-9/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFJZMPAXGUBDKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)C2=CC(=C(C=C2)F)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.